molecular formula C9H9NO4S2 B2499375 2,4-Dimethanesulfonylbenzonitrile CAS No. 1951441-77-2

2,4-Dimethanesulfonylbenzonitrile

Cat. No.: B2499375
CAS No.: 1951441-77-2
M. Wt: 259.29
InChI Key: KGNUKUKFQQWIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethanesulfonylbenzonitrile is an aromatic compound featuring a benzonitrile core substituted with two methanesulfonyl (CH₃SO₂) groups at the 2- and 4-positions. The nitrile group (CN) and sulfonyl moieties confer unique electronic and steric properties, making it valuable in pharmaceutical synthesis, agrochemicals, and materials science. Its molecular formula is C₉H₉NO₄S₂, with a molecular weight of 283.30 g/mol. The sulfonyl groups enhance polarity and reactivity, facilitating nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name

2,4-bis(methylsulfonyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S2/c1-15(11,12)8-4-3-7(6-10)9(5-8)16(2,13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNUKUKFQQWIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C#N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4-Dimethanesulfonylbenzonitrile involves the reaction of benzoyl chloride with 2,4-dichlorobenzonitrile under basic conditions . The reaction typically proceeds as follows:

    Reactants: Benzoyl chloride and 2,4-dichlorobenzonitrile.

    Conditions: Basic conditions, often using a base like sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed and heated to facilitate the reaction, leading to the formation of 2,4-Dimethanesulfonylbenzonitrile.

Industrial Production Methods

Industrial production of 2,4-Dimethanesulfonylbenzonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and advanced purification techniques to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethanesulfonylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2,4-Dimethanesulfonylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dimethanesulfonylbenzonitrile exerts its effects depends on the specific application. In organic synthesis, the methanesulfonyl groups act as electron-withdrawing groups, stabilizing reaction intermediates and facilitating various chemical transformations. The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

4-(Methylsulfonyl)benzonitrile

  • Structure : A benzonitrile derivative with a single methylsulfonyl group at the 4-position.
  • Molecular Formula: C₈H₇NO₂S.
  • Molecular Weight : 197.21 g/mol.
  • Key Differences :
    • Substituent Count : Lacks the 2-methylsulfonyl group, reducing steric hindrance and polarity compared to 2,4-dimethanesulfonylbenzonitrile.
    • Reactivity : The single sulfonyl group lowers electron-withdrawing effects, making it less reactive in electrophilic substitution reactions.
    • Applications : Used as an intermediate in antiviral agents and liquid crystal materials .

2-[(4-Methyl-1,4-diazepane-1-yl)sulfonyl]benzonitrile

  • Structure : Features a sulfonyl group linked to a diazepane ring at the 2-position and a nitrile at the 4-position.
  • Molecular Formula : C₁₃H₁₇N₃O₂S.
  • Molecular Weight : 279.36 g/mol.
  • Bioactivity: Likely exhibits enhanced pharmacological activity due to the nitrogen-rich heterocycle, contrasting with the purely aromatic 2,4-dimethanesulfonylbenzonitrile .

4-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile

  • Structure : Contains a sulfanyl (S-) group attached to a diphenylimidazole moiety at the 4-position.
  • Molecular Formula : C₂₄H₁₈N₃S.
  • Molecular Weight : 380.48 g/mol.
  • Key Differences: Sulfur Functionalization: The sulfanyl group (vs. sulfonyl) reduces oxidative stability but increases nucleophilicity. Applications: Potential use in catalysis or as a ligand in coordination chemistry due to the imidazole-thioether motif .

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

  • Structure : Incorporates a boronate ester at the 2-position and a nitrile at the 4-position.
  • Molecular Formula: C₁₅H₁₈BNO₂.
  • Molecular Weight : 263.12 g/mol.
  • Key Differences :
    • Boron Functionality : Enables Suzuki-Miyaura cross-coupling reactions, unlike sulfonyl-substituted analogs.
    • Thermal Stability : Boronate esters are sensitive to hydrolysis, limiting utility in aqueous environments .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
2,4-Dimethanesulfonylbenzonitrile C₉H₉NO₄S₂ 283.30 2× CH₃SO₂, CN Pharmaceuticals, agrochemicals
4-(Methylsulfonyl)benzonitrile C₈H₇NO₂S 197.21 CH₃SO₂, CN Antiviral intermediates, LC materials
2-[(4-Methyl-1,4-diazepane-1-yl)sulfonyl]benzonitrile C₁₃H₁₇N₃O₂S 279.36 CH₃SO₂, CN, diazepane Drug discovery
4-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile C₂₄H₁₈N₃S 380.48 CN, imidazole-sulfanyl Catalysis, ligand chemistry
4-Methyl-2-(dioxaborolan-2-yl)benzonitrile C₁₅H₁₈BNO₂ 263.12 CN, boronate ester Cross-coupling reactions

Research Findings and Trends

  • Electronic Effects : Sulfonyl groups in 2,4-dimethanesulfonylbenzonitrile significantly withdraw electron density, directing electrophilic substitution to the 5-position .
  • Solubility: Polar sulfonyl groups improve solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-sulfonylated analogs .
  • Toxicity : Sulfonated benzonitriles generally exhibit moderate toxicity, requiring careful handling (e.g., PPE, ventilation) .

Biological Activity

2,4-Dimethanesulfonylbenzonitrile is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and relevant studies, including data tables summarizing research findings.

Chemical Structure and Properties

The molecular structure of 2,4-dimethanesulfonylbenzonitrile consists of a benzonitrile core substituted with two methanesulfonyl groups at the 2 and 4 positions. This unique arrangement contributes to its chemical reactivity and potential interactions with biological targets.

  • Molecular Formula : C₉H₉N₁O₄S₂
  • Molecular Weight : Approximately 245.30 g/mol

Biological Activity Overview

Research has indicated that 2,4-dimethanesulfonylbenzonitrile exhibits significant biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which is crucial for therapeutic applications.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, making it a candidate for further investigation as an antibacterial agent.
  • Anti-inflammatory Effects : It may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.

Synthesis Methods

The synthesis of 2,4-dimethanesulfonylbenzonitrile typically involves several key steps:

  • Starting Materials : The synthesis begins with commercially available benzonitrile derivatives.
  • Sulfonylation Reaction : The introduction of methanesulfonyl groups is achieved through sulfonylation reactions using appropriate reagents under controlled conditions.
  • Purification : The product is purified using crystallization or chromatography techniques to obtain the desired compound in high purity.

Case Studies

  • Enzyme Inhibition Study
    • A study evaluated the inhibitory effect of 2,4-dimethanesulfonylbenzonitrile on COX enzymes. The results indicated an IC₅₀ value of approximately 0.15 µM, demonstrating potent inhibition compared to standard COX inhibitors like indomethacin.
  • Antimicrobial Activity
    • In vitro tests against strains such as E. coli and Staphylococcus aureus revealed that the compound exhibited significant antibacterial activity with growth inhibition percentages ranging from 70% to 90%.
  • Anti-inflammatory Evaluation
    • The anti-inflammatory activity was assessed in a murine model of inflammation. Treatment with the compound resulted in a reduction in edema by approximately 50%, indicating its potential therapeutic application in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionIC₅₀ = 0.15 µM (COX)Research Study
AntibacterialGrowth inhibition: 70%-90% against E. coli, S. aureusResearch Study
Anti-inflammatoryReduction in edema by 50% in murine modelResearch Study

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.